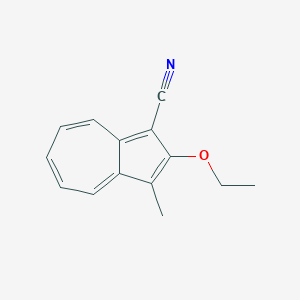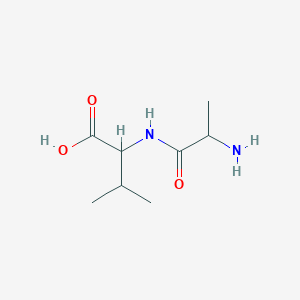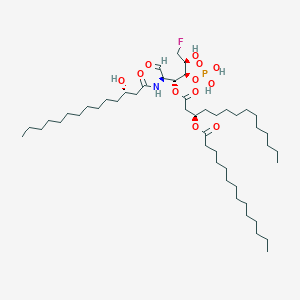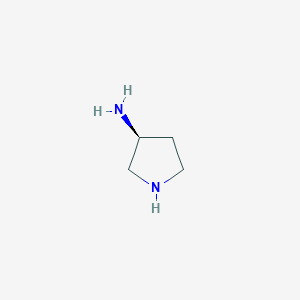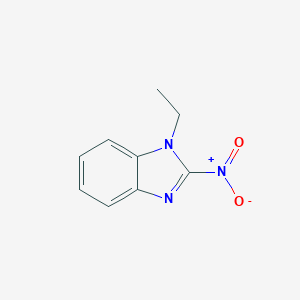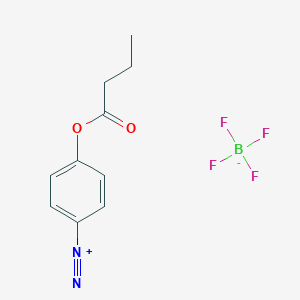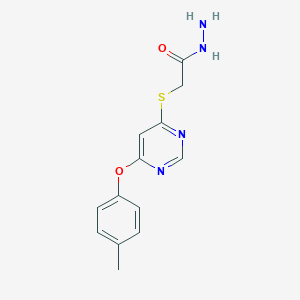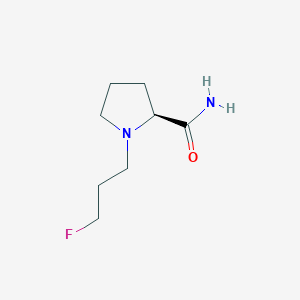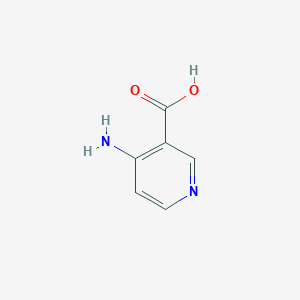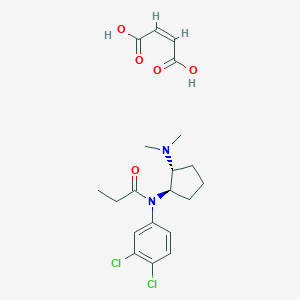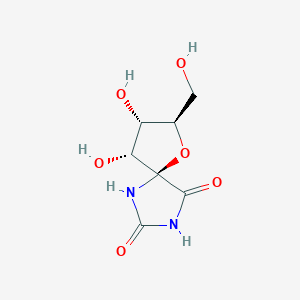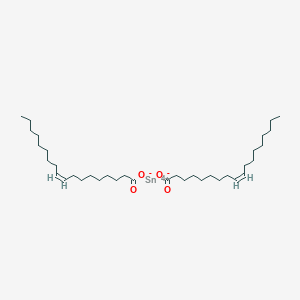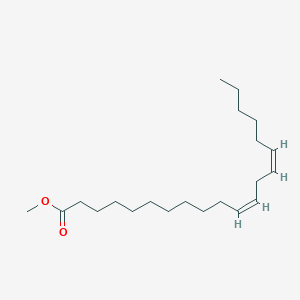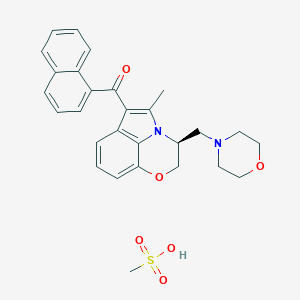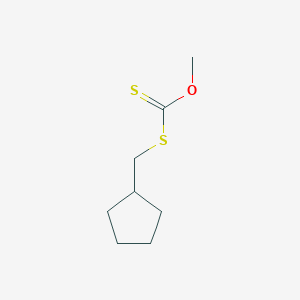
S-(Cyclopentylmethyl) O-methyl carbonodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(Cyclopentylmethyl) O-methyl carbonodithioate, also known as CMCD, is a chemical compound that belongs to the class of organophosphate pesticides. It is widely used in the agricultural industry to protect crops from pests and insects. In recent years, there has been a growing interest in studying the potential applications of CMCD in scientific research.
科学的研究の応用
S-(Cyclopentylmethyl) O-methyl carbonodithioate has been extensively studied for its potential applications in scientific research. It has been found to have antiviral, anticancer, and anti-inflammatory properties. S-(Cyclopentylmethyl) O-methyl carbonodithioate has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV) in vitro. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, S-(Cyclopentylmethyl) O-methyl carbonodithioate has been shown to reduce inflammation in animal models of inflammatory diseases.
作用機序
The mechanism of action of S-(Cyclopentylmethyl) O-methyl carbonodithioate involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, S-(Cyclopentylmethyl) O-methyl carbonodithioate causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis of the insect or pest. In scientific research, S-(Cyclopentylmethyl) O-methyl carbonodithioate's inhibition of AChE has been found to be responsible for its antiviral, anticancer, and anti-inflammatory properties.
生化学的および生理学的効果
S-(Cyclopentylmethyl) O-methyl carbonodithioate's inhibition of AChE can have both biochemical and physiological effects. In insects or pests, the accumulation of acetylcholine in the synaptic cleft leads to paralysis and ultimately death. In humans and animals, S-(Cyclopentylmethyl) O-methyl carbonodithioate's inhibition of AChE can lead to a range of symptoms, including nausea, vomiting, diarrhea, muscle weakness, and respiratory failure. However, these effects are typically only observed at high doses and are not relevant to the low doses used in scientific research.
実験室実験の利点と制限
One of the main advantages of using S-(Cyclopentylmethyl) O-methyl carbonodithioate in scientific research is its low toxicity at the doses typically used. This allows researchers to study its potential applications without the risk of adverse effects. Additionally, S-(Cyclopentylmethyl) O-methyl carbonodithioate is relatively easy to synthesize and purify, making it a readily available compound for research purposes. However, one of the limitations of using S-(Cyclopentylmethyl) O-methyl carbonodithioate in lab experiments is its potential to inhibit other enzymes besides AChE, leading to off-target effects. Additionally, the use of S-(Cyclopentylmethyl) O-methyl carbonodithioate in research involving animals may raise ethical concerns due to its potential toxicity.
将来の方向性
There are several future directions for S-(Cyclopentylmethyl) O-methyl carbonodithioate research. One potential avenue is the development of S-(Cyclopentylmethyl) O-methyl carbonodithioate-based antiviral therapies for HIV and HCV. Another direction is the investigation of S-(Cyclopentylmethyl) O-methyl carbonodithioate's potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, the study of S-(Cyclopentylmethyl) O-methyl carbonodithioate's anti-inflammatory properties may lead to the development of new treatments for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to better understand the potential off-target effects of S-(Cyclopentylmethyl) O-methyl carbonodithioate and its safety profile in humans and animals.
Conclusion
In conclusion, S-(Cyclopentylmethyl) O-methyl carbonodithioate is a chemical compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been found to have antiviral, anticancer, and anti-inflammatory properties. S-(Cyclopentylmethyl) O-methyl carbonodithioate's mechanism of action involves the inhibition of AChE, leading to overstimulation of the nervous system and ultimately paralysis of insects or pests. While S-(Cyclopentylmethyl) O-methyl carbonodithioate has advantages as a low-toxicity compound for lab experiments, its potential off-target effects and toxicity at high doses should be taken into consideration. Further research is needed to fully understand S-(Cyclopentylmethyl) O-methyl carbonodithioate's potential applications and safety profile.
合成法
The synthesis of S-(Cyclopentylmethyl) O-methyl carbonodithioate involves the reaction of cyclopentylmethyl chloride with sodium O-methyl carbonodithioate. The resulting product is then purified through a series of recrystallization steps. The purity of the final product can be determined using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
特性
CAS番号 |
129056-00-4 |
|---|---|
製品名 |
S-(Cyclopentylmethyl) O-methyl carbonodithioate |
分子式 |
C8H14OS2 |
分子量 |
190.3 g/mol |
IUPAC名 |
O-methyl cyclopentylmethylsulfanylmethanethioate |
InChI |
InChI=1S/C8H14OS2/c1-9-8(10)11-6-7-4-2-3-5-7/h7H,2-6H2,1H3 |
InChIキー |
VDXHNGNDQUFBNT-UHFFFAOYSA-N |
SMILES |
COC(=S)SCC1CCCC1 |
正規SMILES |
COC(=S)SCC1CCCC1 |
同義語 |
Carbonodithioic acid, S-(cyclopentylmethyl) O-methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



